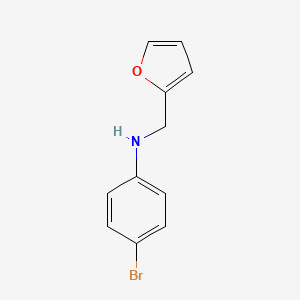

4-bromo-N-(furan-2-ylmethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-(furan-2-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c12-9-3-5-10(6-4-9)13-8-11-2-1-7-14-11/h1-7,13H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXSRJPPSMEQMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromo N Furan 2 Ylmethyl Aniline and Its Analogues

Strategies for Constructing the Amine Linkage

The creation of the C-N bond between the furan-2-ylmethyl group and the 4-bromoaniline (B143363) moiety is a pivotal step in the synthesis. Reductive amination stands out as a prominent and efficient method.

Reductive Amination Approaches

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds and ammonia (B1221849) or primary or secondary amines. taylorfrancis.com This process typically involves two key steps: the formation of an imine or enamine intermediate followed by its reduction.

The initial step in the reductive amination pathway involves the condensation of a furfural (B47365) derivative, such as furfural itself, with a bromoaniline derivative, like 4-bromoaniline. This reaction, often carried out under conditions that facilitate the removal of water, leads to the formation of an imine intermediate, also known as a Schiff base. researchgate.netrsc.org The reaction is believed to proceed via an imine pathway, though the intermediate may be highly reactive and not always detectable. rsc.org

For instance, N-(4-Bromo-2-methylphenyl)-1-(furan-2-yl)methanimine was synthesized through the condensation of furfural and 4-Bromo-2-methylaniline (B145978) in a 1:1 molar ratio. researchgate.net

Table 1: Examples of Imine Formation from Furfural and Bromoaniline Derivatives

| Furfural Derivative | Bromoaniline Derivative | Product (Imine) | Reference |

| Furfural | 4-Bromo-2-methylaniline | N-(4-Bromo-2-methylphenyl)-1-(furan-2-yl)methanimine | researchgate.net |

This table is for illustrative purposes and may not be exhaustive.

Once the imine intermediate is formed, it is subsequently reduced to the desired secondary amine, 4-bromo-N-(furan-2-ylmethyl)aniline. This reduction can be accomplished using various catalytic systems. Catalytic hydroboration of imines is a straightforward method for preparing amines. nih.gov Lithium halide salts, for example, have been shown to be effective catalysts for the conversion of aldimines and ketimines to their corresponding amines. nih.gov

Hydrogenation over a supported metal catalyst is considered an ideal agent for reductive amination. acsgcipr.org Various metals, including precious metals like ruthenium, palladium, and rhodium, as well as non-precious metals like cobalt and nickel on different supports, have been investigated for the reductive amination of furfural. nih.gov The choice of catalyst and support can significantly influence the reaction's efficiency and selectivity. nih.govrsc.org For instance, a Rh/Al2O3 catalyst has been used to achieve high selectivity for furfurylamine (B118560) from furfural. rsc.org

Table 2: Catalysts for the Reduction of Imines in Reductive Amination

| Catalyst System | Reactant Type | Product Type | Reference |

| Lithium Halide Salts | Imines | Amines | nih.gov |

| Supported Metal Catalysts | Imines | Amines | acsgcipr.org |

| Rh/Al2O3 | Furfural/Ammonia | Furfurylamine | rsc.org |

| Ru, Pd, Rh, Co, Ni on supports | Furfural/Ammonia | Furfurylamine | nih.gov |

This table provides examples of catalyst systems and is not an exhaustive list.

Direct or one-pot reductive amination combines the imine formation and reduction steps into a single procedure, offering a more streamlined and efficient synthesis. nih.gov This approach avoids the isolation of the potentially unstable imine intermediate.

Recent advancements have explored the use of bifunctional catalysts for this purpose. For example, an iridium complex paired with a phosphate (B84403) counteranion has been shown to be effective in the direct asymmetric reductive amination of aliphatic ketones. nih.gov The iridium complex activates hydrogen, while the phosphate acts as a Brønsted acid to activate the imine. nih.gov While not specifically detailed for this compound, such systems demonstrate the potential for direct amination of furfural derivatives with bromoanilines. Research has shown that 4-bromoaniline can participate in direct asymmetric reductive amination reactions with aliphatic ketones, yielding chiral amines with good yields and enantioselectivities. nih.gov

Alternative C-N Bond Forming Reactions (e.g., N-alkylation strategies)

Beyond reductive amination, N-alkylation provides an alternative route to construct the amine linkage. This involves the reaction of 4-bromoaniline with a furfuryl derivative containing a suitable leaving group, such as furfuryl chloride.

This method, however, is not as commonly cited in recent literature for this specific compound compared to reductive amination.

Functionalization Strategies on the Anilino Moiety

The anilino moiety of this compound offers several avenues for further functionalization, allowing for the synthesis of a diverse range of analogues. The bromine atom, in particular, is a versatile handle for various cross-coupling reactions.

The bromine atom on the aniline (B41778) ring can be substituted with various nucleophiles. evitachem.com Additionally, the anilino nitrogen can be involved in reactions. For example, N-(4-bromophenyl)furan-2-carboxamide can be synthesized by reacting furan-2-carbonyl chloride with 4-bromoaniline. nih.gov This amide can then undergo further reactions, such as Suzuki-Miyaura cross-coupling, to introduce various aryl groups. nih.gov

Furthermore, the bromine atom of 4-bromoaniline itself can participate in Heck cross-coupling reactions, catalyzed by palladium nanocrystals, to form C-C bonds. chemicalbook.com This highlights the potential for similar transformations on the more complex this compound structure.

Table 3: Potential Functionalization Reactions on the Anilino Moiety

| Reaction Type | Reagents/Catalysts | Functional Group Modified | Potential Product Class | Reference |

| Nucleophilic Substitution | Various nucleophiles | Bromine | Substituted anilines | evitachem.com |

| Amide Formation | Furan-2-carbonyl chloride | Amino group | N-Aryl furan-2-carboxamides | nih.gov |

| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst | Bromine | Biaryl derivatives | nih.gov |

| Heck Coupling | Alkenes, Pd catalyst | Bromine | Alkenyl-substituted anilines | chemicalbook.com |

This table outlines potential reaction types based on the reactivity of the functional groups present.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, in particular, is widely used for creating aryl-aryl bonds. nih.govwikipedia.org This reaction typically involves the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.org

For analogues of this compound, the Suzuki-Miyaura reaction can be employed to modify the aniline ring. The bromine atom on the 4-bromoaniline core serves as a reactive handle for coupling with various aryl or heteroaryl boronic acids. mdpi.comresearchgate.net This allows for the introduction of a wide range of substituents at the para position of the aniline ring, leading to a diverse library of compounds. The choice of catalyst, such as Pd(PPh₃)₄, and base, like K₃PO₄, is crucial for the success of these reactions. mdpi.comresearchgate.net

Research has shown that Suzuki-Miyaura reactions can be successfully performed on unprotected bromoanilines, which simplifies the synthetic sequence by avoiding protection and deprotection steps. nih.gov The reaction conditions are generally mild, and the tolerance for various functional groups is broad, allowing for the synthesis of complex molecules. nih.govresearchgate.net For instance, a study on the Suzuki-Miyaura coupling of N-(4-bromophenyl)furan-2-carboxamide, a related structure, demonstrated that various aryl groups could be introduced with moderate to good yields using a triphenylphosphine (B44618) palladium catalyst. nih.gov

| Reactant 1 | Reactant 2 (Boronic Acid) | Catalyst/Base | Yield | Reference |

|---|---|---|---|---|

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Aryl and Heteroaryl Boronic Acids | Pd(PPh₃)₄/K₃PO₄ | 31-46% | mdpi.comresearchgate.net |

| N-(4-bromophenyl)furan-2-carboxamide | Various Aryl Boronic Acids | Triphenylphosphine palladium/K₃PO₄ | 43-83% | nih.gov |

| ortho-bromoanilines | Aryl, Alkenyl, Heteroaromatic Boronic Esters | CataXCium A Pd G3 | Good to Excellent | nih.gov |

Mannich Reactions Incorporating Halogenated Anilines

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde (B43269) (or another aldehyde), and a primary or secondary amine. wikipedia.orgnih.gov This reaction is a classic method for the synthesis of β-amino carbonyl compounds, known as Mannich bases. wikipedia.org

In the context of synthesizing the title compound, a Mannich-type reaction can be envisioned where 4-bromoaniline, furfural (furan-2-carbaldehyde), and a reducing agent are used. More directly, the synthesis of this compound can be achieved through the reductive amination of furfural with 4-bromoaniline. This process involves the initial formation of an imine (Schiff base) between the aniline and the aldehyde, which is then reduced to the corresponding amine.

While direct literature on the one-pot Mannich reaction for this specific compound is scarce, the principles of the reaction are well-established. wikipedia.orgnih.gov The reaction is widely used to introduce aminomethyl groups into various structures and can be a powerful tool for creating analogues. nih.gov For example, new Mannich bases have been synthesized by reacting furfuraldehyde, morpholine, and a compound with an active hydrogen atom. researchgate.net The use of halogenated anilines in Mannich reactions allows for the incorporation of a bromine atom, which can be a site for further functionalization. chemicalbook.com

Electrophilic Aromatic Substitution on the Aniline Ring

Electrophilic aromatic substitution is a fundamental reaction type for aromatic compounds, including aniline derivatives. libretexts.orgmasterorganicchemistry.com The amino group of aniline is a strong activating group and an ortho-, para-director. However, in this compound, the para-position is already occupied by a bromine atom. Therefore, incoming electrophiles would be directed to the ortho-positions relative to the N-(furan-2-ylmethyl)amino group.

Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. masterorganicchemistry.com For instance, bromination of aniline typically leads to the formation of 2,4,6-tribromoaniline (B120722) due to the high reactivity of the ring. youtube.com To achieve selective substitution, the activating effect of the amino group often needs to be attenuated. This is commonly done by acylating the amine to form an amide, which is less activating and still directs ortho- and para-. doubtnut.com

In the case of this compound, the existing N-substituent and the bromine atom will influence the regioselectivity of further substitutions. The bulky N-(furan-2-ylmethyl) group might sterically hinder the ortho-positions, potentially leading to substitution at the position ortho to the bromine and meta to the amino group, or requiring specific catalysts to overcome this hindrance.

Functionalization Strategies on the Furan (B31954) Moiety

The furan ring is an electron-rich heterocycle and is susceptible to electrophilic attack. numberanalytics.comchemicalbook.com This reactivity allows for various functionalization strategies to be applied to the furan moiety of this compound.

The C-2 and C-5 positions of the furan ring are the most reactive towards electrophiles due to the stability of the resulting cationic intermediate. chemicalbook.comquora.com Since the aniline moiety is attached at the C-2 position via a methylene (B1212753) bridge, the remaining C-5 position is the most likely site for electrophilic substitution.

Reactions such as nitration, halogenation, and acylation can be carried out on the furan ring. numberanalytics.comslideshare.net For example, furan can be nitrated to form 2-nitrofuran (B122572) or brominated to give 2-bromofuran (B1272941). numberanalytics.com However, the conditions for these reactions must be carefully controlled, as the furan ring is sensitive to strong acids and oxidizing agents, which can lead to polymerization or ring-opening. slideshare.netcdnsciencepub.com The reactivity of the furan C-2 position is also exploited in condensation reactions of furan-2-carboxaldehydes with various nucleophiles. nih.govresearchgate.net

The C-3 and C-4 positions of the furan ring are less reactive towards electrophiles than the C-2 and C-5 positions. chemicalbook.com Direct electrophilic substitution at the C-4 position is therefore challenging and usually requires that the more reactive positions are blocked.

Bromination of furan itself typically yields 2-bromofuran and 2,5-dibromofuran. cdnsciencepub.com Achieving substitution at the C-4 position would likely involve a multi-step synthesis. For instance, if the C-5 position were blocked, an electrophile might be directed to the C-3 or C-4 position, although this is not the preferred site of reaction. The halogenation of furans is complex, and the product distribution is highly dependent on the reaction conditions and the nature of the substrate. cdnsciencepub.com

Stereoselective Synthesis of Chiral Derivatives

The creation of chiral derivatives of this compound can be achieved through various stereoselective synthesis strategies. Chirality can be introduced at the methylene bridge connecting the aniline and furan rings, or on either of the aromatic rings if they are appropriately substituted.

One common approach is the use of chiral catalysts or reagents to effect an asymmetric transformation. yale.edunih.gov For example, the asymmetric reduction of an imine precursor to the target amine using a chiral reducing agent or a catalyst with a chiral ligand can produce one enantiomer in excess. Reductive aminases are enzymes that can catalyze the asymmetric synthesis of chiral amines from ketones and an amine source. nih.govrsc.org

In Depth Analysis of Reaction Mechanisms and Reactivity Profiles

Mechanistic Pathways of Amine and Imine Formation

The initial condensation reaction between an aldehyde or ketone and a primary amine to form an imine, or Schiff base, is a cornerstone of organic synthesis. youtube.comlibretexts.org This transformation is generally acid-catalyzed and proceeds through a series of reversible steps. libretexts.orgwikipedia.org

The condensation of an amine with a carbonyl compound to form an imine is a well-studied reaction. rsc.org The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon. youtube.com In a weakly acidic environment, protonation of the carbonyl oxygen is not the primary first step; instead, the amine adds directly to the electrophilic carbonyl carbon, forming a zwitterionic intermediate. youtube.com Subsequent proton transfer from the nitrogen to the oxygen results in a neutral carbinolamine intermediate. youtube.comwikipedia.org

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Nucleophilic attack of the amine on the carbonyl carbon | Zwitterionic species |

| 2 | Proton transfer from nitrogen to oxygen | Carbinolamine |

| 3 | Protonation of the hydroxyl group | Protonated carbinolamine |

| 4 | Elimination of water | Iminium ion |

| 5 | Deprotonation | Imine (Schiff base) |

The reduction of the imine intermediate to form the secondary amine, 4-bromo-N-(furan-2-ylmethyl)aniline, typically involves a hydride transfer agent. libretexts.org These reactions are mechanistically described as the net addition of a hydrogen molecule in the form of a hydride ion (H⁻) and a proton. libretexts.org

Several mechanisms for hydride transfer to imines have been proposed, including inner-sphere and outer-sphere pathways. In an inner-sphere mechanism, the imine substrate coordinates to the metal center of the hydride catalyst before the hydrogen transfer occurs. acs.org Conversely, an outer-sphere mechanism involves the direct transfer of a hydride from the catalyst to the imine without prior coordination. acs.orgacs.orgnih.gov For some manganese-based catalysts, an outer-sphere mechanism is proposed where the hydride transfer is the rate-determining step, leading to a transiently negatively charged nitrogen that is then protonated. acs.orgnih.gov The choice of reducing agent and catalyst system can significantly influence the operative mechanism.

Reactivity of the Bromine Atom

The bromine atom on the phenyl ring of this compound is a key site for further functionalization, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNA) on aryl halides like this compound typically proceeds through an addition-elimination mechanism. chemistrysteps.comwikipedia.orgoup.com This pathway is distinct from SN1 and SN2 reactions. chemistrysteps.comwikipedia.org The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comwikipedia.org The presence of electron-withdrawing groups on the aromatic ring can stabilize this intermediate and facilitate the reaction. wikipedia.org In the subsequent elimination step, the leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored. chemistrysteps.com

Another, less common, mechanism is the elimination-addition (benzyne) mechanism, which typically requires a very strong base. chemistrysteps.comoup.com This pathway involves the formation of a highly reactive benzyne (B1209423) intermediate.

The bromine atom makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov These reactions are fundamental in C-C bond formation. nih.gov The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide to a low-valent metal center (e.g., Pd(0)). acs.orgnih.govlibretexts.org This step involves the insertion of the metal into the carbon-bromine bond, leading to a higher oxidation state for the metal (e.g., Pd(II)). The rate of this step can be influenced by the electron density at the metal center and the nature of the substituents on the aryl halide.

Transmetalation: In this step, another organic group is transferred from an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction) to the palladium center.

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the metal center, forming the new C-C bond and regenerating the low-valent metal catalyst. nih.govacs.org The rate of this step can be influenced by the steric bulk of the ligands on the metal.

| Catalytic Cycle Step | Description | Change in Metal Oxidation State |

|---|---|---|

| Oxidative Addition | Insertion of the metal into the C-Br bond | Increases (e.g., Pd(0) to Pd(II)) |

| Transmetalation | Transfer of an organic group to the metal center | No change |

| Reductive Elimination | Formation of the new C-C bond and release from the metal | Decreases (e.g., Pd(II) to Pd(0)) |

Reactivity of the Secondary Amine Group

The secondary amine in this compound is a versatile functional group, exhibiting both basicity and nucleophilicity. wikipedia.orgmsu.edu Its reactivity is central to many chemical transformations.

As a nucleophile, the secondary amine can react with a variety of electrophiles. For instance, it can undergo acylation with acyl chlorides or acid anhydrides to form amides, a reaction known as the Schotten-Baumann reaction. wikipedia.org It can also react with sulfonyl chlorides to produce sulfonamides, which is the basis of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines. msu.edu

Furthermore, the secondary amine can be alkylated by alkyl halides, although controlling the degree of alkylation can be challenging. wikipedia.org The lone pair of electrons on the nitrogen atom also allows it to act as a ligand, forming coordination complexes with metal ions. wikipedia.org The basic nature of the amine means it will react with acids to form the corresponding ammonium (B1175870) salts. wikipedia.org

Amine as a Nucleophile in C-C or C-Heteroatom Bond Formation

The secondary amine in this compound serves as a potent nucleophile, a characteristic feature of anilines. This nucleophilicity allows it to readily participate in reactions that form new carbon-carbon or carbon-heteroatom bonds. For instance, the lone pair of electrons on the nitrogen atom can attack electrophilic centers, leading to a variety of substitution and addition products.

In reactions with alkyl halides or other electrophilic carbon sources, the amine can undergo N-alkylation or N-acylation. The reactivity of the amine is influenced by the electronic nature of the rest of the molecule. The electron-donating character of the furan (B31954) ring can enhance the nucleophilicity of the amine, while the electron-withdrawing bromine atom on the aniline (B41778) ring can have a deactivating effect.

The amine can also act as a nucleophile in multicomponent reactions, such as the Mannich reaction, where it, along with an aldehyde and a compound containing an active hydrogen, would form a new C-C bond, yielding a β-amino carbonyl compound. The general reactivity of 4-bromoaniline (B143363) as an aromatic amine in such reactions enables the introduction of a bromine atom into the resulting β-amino ketones for further chemical modifications chemicalbook.com.

The nucleophilic character of the amine is also pivotal in substitution reactions on electron-deficient aromatic or heteroaromatic rings. In these SNAr reactions, the amine attacks the electrophilic ring, displacing a leaving group to form a new C-N bond researchgate.net. The kinetics and mechanism of such reactions are often dependent on the solvent, temperature, and the nature of the electrophile researchgate.net.

Intramolecular Cyclization Pathways Initiated by the Amine

The structure of this compound is conducive to intramolecular cyclization reactions, offering pathways to complex heterocyclic systems. The proximity of the nucleophilic amine and the furan ring, which can act as a diene in Diels-Alder reactions, creates opportunities for intramolecular cycloadditions.

For example, related N-allyl-N-(2-furylmethyl)amides have been shown to undergo intramolecular Diels-Alder reactions to form exo-N-acyl-3-aza-10-oxatricyclo[5.2.1.01,5]dec-8-enes researchgate.net. The success of such cycloadditions is often controlled by the nature of the substituent on the nitrogen atom researchgate.net. In the case of this compound, protonation or Lewis acid activation of the furan ring could facilitate an intramolecular electrophilic attack by the furan ring onto the aniline ring, or vice versa, leading to fused ring systems.

Furthermore, oxidative conditions can trigger intramolecular cyclization. For instance, N-substituted 2-alkenylanilines can be oxidized to epoxides, which then undergo intramolecular cyclization to form indolin-3-ol structures mdpi.com. A similar strategy could potentially be applied to a derivative of this compound, where the furan ring acts as the alkene equivalent.

Electrochemical methods also present a modern approach to initiating intramolecular C-H aminations, leading to the formation of N-heterocycles without the need for metal catalysts or external oxidants nih.gov. Such a strategy could be envisioned for the cyclization of this compound to form novel polyheterocyclic structures.

Electronic Effects of Substituents on Reactivity

The reactivity of this compound is a direct consequence of the electronic effects exerted by its substituents. The interplay between the electron-donating and electron-withdrawing groups on the aromatic ring dictates the molecule's behavior in various reactions.

The secondary amine group is a strong activating group and is ortho-, para-directing in electrophilic aromatic substitution reactions. The lone pair of electrons on the nitrogen atom increases the electron density of the benzene (B151609) ring through resonance, making it more susceptible to electrophilic attack.

The N-(furan-2-ylmethyl) group also contributes to the electronic landscape of the molecule. The furan ring is an electron-rich heterocycle and can participate in electrophilic substitution reactions. The furan ring's electron-donating nature can also influence the nucleophilicity of the adjacent secondary amine. The presence of the furan ring enhances the potential for π-stacking interactions in biological systems evitachem.com.

The following table summarizes the expected electronic effects of the substituents:

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| -NH-CH₂-furan | 1 | Activating, ortho-, para-directing | Increases electron density on the aniline ring, enhances nucleophilicity of the amine. |

| -Br | 4 | Deactivating (inductive), ortho-, para-directing (resonance) | Reduces the overall reactivity of the aniline ring towards electrophilic substitution, provides a site for cross-coupling reactions. |

| Furan ring | N-substituent | Electron-rich | Can participate in electrophilic substitution and cycloaddition reactions. |

Catalyst-Specific Mechanisms in Organometallic Reactions

The bromine atom on the aniline ring of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

One of the most common applications would be the Suzuki-Miyaura cross-coupling reaction. In this reaction, the bromoaniline derivative would react with a boronic acid in the presence of a palladium catalyst and a base to form a biaryl compound. The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst nih.govnih.gov.

Similarly, the Heck reaction could be employed to couple this compound with an alkene, leading to the formation of a substituted aniline with a new C-C double bond. The mechanism of the Heck reaction also proceeds through a Pd(0)/Pd(II) catalytic cycle.

The choice of ligand on the palladium catalyst is crucial in determining the efficiency and selectivity of these cross-coupling reactions. For instance, bulky electron-rich phosphine (B1218219) ligands can promote the oxidative addition step and influence the rate of reductive elimination. In some cases, phosphine-free catalytic systems, such as those using Pd(OAc)₂, can also be effective rsc.org.

A plausible catalytic cycle for a Suzuki-Miyaura coupling of this compound is depicted below:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center, displacing the bromide ion.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst.

The following table provides examples of related palladium-catalyzed reactions:

| Reaction | Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura Coupling | N-(4-Bromophenyl)furan-2-carboxamide | Arylboronic acids | Triphenylphosphine (B44618) palladium / K₃PO₄ | N-Aryl-furan-2-carboxamides | nih.gov |

| Suzuki Coupling | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | Aryl- and biaryl-substituted imines | nih.gov |

| Direct Arylation | N-protected 4-bromopyrazoles | Aryl bromides | Pd(OAc)₂ / KOAc | C5-arylated pyrazoles | rsc.org |

| Alkenylation | 2-bromobenzo[b]furans | Alkenylaluminum reagents | PdCl₂ / XantPhos | 2-alkenylbenzo[b]furans | nih.gov |

Advanced Spectroscopic and Crystallographic Characterization in Chemical Research

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. For 4-bromo-N-(furan-2-ylmethyl)aniline, a combination of one-dimensional and two-dimensional NMR experiments provides a complete assignment of its proton and carbon skeletons.

Detailed ¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of this compound, when analyzed in comparison with related structures like N-(furan-2-ylmethyl)aniline rsc.org and 4-bromoaniline (B143363), allows for precise chemical shift assignments. The aromatic protons of the 4-bromophenyl ring typically appear as two sets of doublets, characteristic of a para-substituted benzene (B151609) ring. The protons on the furan (B31954) ring exhibit distinct signals, including a characteristic signal for the proton at position 5 of the furan ring. The methylene (B1212753) protons of the furfuryl group and the amine proton also show specific resonances.

The ¹³C NMR spectrum provides further structural confirmation, with distinct signals for each carbon atom in the molecule. The carbon attached to the bromine atom shows a characteristic chemical shift, while the carbons of the furan and benzene rings appear in the aromatic region. The methylene carbon signal is also clearly identifiable.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic (C₆H₄) | 7.20-7.35 | d | ~8.5 |

| Aromatic (C₆H₄) | 6.50-6.65 | d | ~8.5 |

| Furan (H5) | ~7.30 | m | |

| Furan (H3) | ~6.25 | m | |

| Furan (H4) | ~6.15 | m | |

| Methylene (CH₂) | ~4.25 | s | |

| Amine (NH) | ~4.00 | s (broad) |

Note: These are predicted values based on data from similar compounds and are subject to variation based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic (C-Br) | ~110-115 |

| Aromatic (C-N) | ~145-148 |

| Aromatic (CH) | ~132, ~114 |

| Furan (C2) | ~151-153 |

| Furan (C5) | ~141-143 |

| Furan (C3) | ~106-108 |

| Furan (C4) | ~110-112 |

| Methylene (CH₂) | ~40-42 |

Note: These are predicted values based on data from similar compounds and are subject to variation based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Elucidation

Two-dimensional NMR techniques are instrumental in confirming the connectivity and spatial relationships within the this compound molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between adjacent protons. For instance, it would show correlations between the protons on the furan ring and between the ortho- and meta-protons on the brominated aniline (B41778) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal, for example, the methylene protons to the methylene carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. It could be used to confirm the conformation of the molecule, for example, by showing through-space interactions between the methylene protons and the protons of the furan and aniline rings.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and bonding within this compound.

Characteristic Absorption Bands for Aromatic, Furan, Amine, and Halogen Moieties

The FT-IR spectrum of this compound is expected to show a series of characteristic absorption bands that confirm the presence of its key functional groups.

Table 3: Predicted FT-IR Characteristic Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3350-3450 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Furan) | Stretching | 3100-3150 |

| C=C (Aromatic) | Stretching | 1500-1600 |

| C=C (Furan) | Stretching | ~1580, ~1480 |

| C-N (Aromatic Amine) | Stretching | 1250-1350 |

| C-O-C (Furan) | Asymmetric Stretching | 1050-1150 |

| C-Br (Aryl Halide) | Stretching | 500-600 |

Note: These are predicted values and may vary based on the physical state of the sample (solid or liquid) and intermolecular interactions.

Analysis of Hydrogen Bonding and Intermolecular Interactions via Vibrational Modes

In the solid state, the N-H group of this compound can participate in intermolecular hydrogen bonding. This interaction would be observable in the FT-IR spectrum as a broadening and a shift to lower frequency of the N-H stretching band compared to its position in a dilute solution in a non-polar solvent. The extent of this shift can provide an indication of the strength of the hydrogen bonds. In the crystal lattice of related bromoaniline derivatives, other intermolecular interactions such as Br···Br contacts have been observed, which can also influence the vibrational spectra.

Electronic Absorption (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* transitions of the aromatic and furan rings. The presence of the bromine atom and the amine group, which act as auxochromes, will influence the position and intensity of these absorption maxima. Compared to aniline, a bathochromic (red) shift is expected due to the extended conjugation and the presence of the bromine atom.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Solvent | Predicted λmax (nm) | Transition |

| Ethanol/Methanol | ~250-260, ~290-310 | π → π* |

Note: The exact position and intensity of the absorption bands are dependent on the solvent used.

Analysis of π→π* and n→π* Electronic Transitions

The electronic absorption spectrum of a molecule provides valuable insights into its electronic structure and the types of electron transitions that can occur upon irradiation. In the case of this compound, the UV-Vis spectrum is expected to be characterized by absorptions arising from both π→π* and n→π* transitions.

The furan ring and the brominated aniline ring are both aromatic systems, each possessing a delocalized π-electron system. Consequently, intense absorption bands corresponding to π→π* transitions are anticipated. For the furan moiety, these transitions are a well-understood feature of its electronic structure. Similarly, the aniline portion of the molecule contributes its own set of π→π* transitions, which are influenced by the presence of the bromine atom and the N-alkylation.

In addition to the π-systems, the nitrogen atom of the secondary amine and the oxygen atom of the furan ring possess lone pairs of electrons (n-electrons). Transitions involving the excitation of these n-electrons to antibonding π* orbitals (n→π* transitions) are also possible. These transitions are typically of lower intensity compared to π→π* transitions and may appear as shoulders on the main absorption bands or as weak, longer-wavelength absorptions.

Solvent Effects on Electronic Spectra

The polarity of the solvent in which a UV-Vis spectrum is recorded can have a significant impact on the position and intensity of absorption bands, a phenomenon known as solvatochromism. This effect arises from differential solvation of the ground and excited states of the molecule.

For this compound, the presence of the polar N-H bond and the furan oxygen atom suggests that the molecule's electronic spectrum will be sensitive to solvent polarity. In polar protic solvents, hydrogen bonding interactions with the nitrogen and oxygen atoms can lead to shifts in the absorption maxima. For instance, a blue shift (hypsochromic shift) of n→π* transitions is often observed in polar solvents due to the stabilization of the non-bonding electrons in the ground state. Conversely, π→π* transitions may exhibit a red shift (bathochromic shift) in polar solvents if the excited state is more polar than the ground state.

The study of solvent effects can, therefore, provide further evidence for the assignment of electronic transitions. By systematically varying the solvent polarity, it is possible to distinguish between n→π* and π→π* transitions and to gain a deeper understanding of the electronic distribution in the ground and excited states of this compound.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. The theoretical exact mass of this compound can be calculated based on the most abundant isotopes of its constituent elements.

Table 1: Theoretical Exact Mass of this compound

| Element | Isotope | Atomic Mass (Da) | Count | Total Mass (Da) |

| Carbon | ¹²C | 12.000000 | 11 | 132.000000 |

| Hydrogen | ¹H | 1.007825 | 10 | 10.07825 |

| Bromine | ⁷⁹Br | 78.918338 | 1 | 78.918338 |

| Nitrogen | ¹⁴N | 14.003074 | 1 | 14.003074 |

| Oxygen | ¹⁶O | 15.994915 | 1 | 15.994915 |

| Total | 251.004577 |

Experimental determination of the molecular ion peak by HRMS should yield a value that is in very close agreement with this theoretical mass, thus confirming the elemental formula of the compound.

Fragmentation Pattern Analysis for Structural Confirmation

In addition to providing the molecular weight, mass spectrometry can be used to confirm the structure of a molecule by analyzing its fragmentation pattern. Upon ionization in the mass spectrometer, the molecular ion of this compound will undergo characteristic fragmentation, providing structural information.

Key expected fragmentation pathways include:

Cleavage of the benzylic C-N bond: This is a common fragmentation for N-benzyl compounds and would lead to the formation of a furfuryl cation (m/z 81) and a 4-bromoanilino radical, or a 4-bromoaniline cation (m/z 171/173) and a furfuryl radical. The relative abundance of these fragments can provide information about the stability of the respective ions.

Loss of the bromine atom: Fragmentation involving the loss of the bromine atom from the aniline ring is another expected pathway. This would result in a fragment ion with a characteristic isotopic pattern for bromine-containing ions being absent.

Fragmentation of the furan ring: The furan ring itself can undergo fragmentation, leading to smaller, characteristic ions.

Analysis of the masses and relative abundances of these fragment ions allows for the reconstruction of the molecular structure and provides unambiguous confirmation of the identity of this compound.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Determination of Molecular Conformation and Geometry (bond lengths, bond angles, dihedral angles)

Although a crystal structure for this compound is not available in the cited literature, the expected molecular geometry can be inferred from the structures of related compounds. For instance, the crystal structure of N-(4-bromobenzylidene)-4-bromoaniline provides information on the geometry of the bromoaniline moiety. nih.gov Similarly, crystal structures of furan-containing compounds can provide expected bond lengths and angles for the furan ring. mdpi.compeerj.com

Table 2: Expected Geometrical Parameters for this compound

| Parameter | Moiety | Expected Value |

| C-Br bond length | Bromoaniline | ~1.90 Å |

| C-N bond length | Aniline | ~1.40 Å |

| C-O bond length | Furan | ~1.36 Å |

| C=C bond length | Furan | ~1.35 Å |

| C-N-C bond angle | Secondary amine | ~120° |

| Dihedral angle (Furan-Methylene) | Variable | |

| Dihedral angle (Methylene-Aniline) | Variable |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H···π, Br···Br contacts, hydrogen bonding motifs)

The molecular architecture of this compound, featuring a hydrogen bond donor (the N-H group), hydrogen bond acceptors (the furan oxygen and the aniline nitrogen), aromatic rings capable of π-interactions, and a bromine atom, suggests a rich landscape of potential intermolecular interactions that would govern its crystal packing.

Br···Br Contacts: A significant feature in the crystal packing of many brominated aromatic compounds is the presence of halogen bonds, specifically Br···Br contacts. In the crystal structure of the related compound 4-bromo-N-(4-bromophenyl)aniline, a short intermolecular Br···Br contact of 3.568(1) Å is observed, a distance shorter than the 3.70 Å sum of the van der Waals radii, indicating a notable attractive force. nih.gov It is reasonable to anticipate similar interactions in the crystal lattice of this compound.

C-H···π Interactions: These weak interactions, where a C-H bond points towards the electron cloud of an aromatic ring, are expected to play a crucial role in the three-dimensional organization of the crystal structure. nih.gov Both the brominated benzene ring and the furan ring can act as π-acceptors for C-H donors from adjacent molecules, including those from the methylene bridge. In analogous structures like (E)-4-bromo-N′-(4-methoxybenzylidene)benzohydrazide and certain bromoaniline-based Schiff base complexes, C-H···π and π···π stacking interactions are key contributors to the supramolecular architecture. nih.govnih.gov

| Interaction Type | Potential Donor | Potential Acceptor | Significance in Related Compounds |

| Hydrogen Bonding | N-H | N, O (furan) | Strong, directional forces that often define primary packing motifs. nih.govnih.gov |

| Halogen Bonding | Br | Br | Formation of short Br···Br contacts that contribute significantly to lattice energy. nih.gov |

| C-H···π Interactions | C-H (aromatic, methylene) | Furan ring, Benzene ring | Weaker forces that provide additional stabilization and dictate finer packing details. nih.govnih.gov |

Studies on Polymorphism and its Structural Implications

Polymorphism, the existence of a substance in two or more crystalline forms, is a distinct possibility for this compound due to its conformational flexibility. The rotations possible around the C-N and C-C single bonds allow the molecule to adopt various three-dimensional shapes. Different conformers can then pack in energetically distinct ways, giving rise to polymorphs.

A relevant case study is N-(4-bromobenzylidene)-4-bromoaniline, a compound known to exhibit at least two polymorphic forms, one monoclinic and one orthorhombic. The differences between these forms arise from variations in molecular packing and intermolecular contacts, which can be manipulated by altering crystallization conditions like solvent and temperature. Since different polymorphs can possess unique physical properties such as melting point, solubility, and stability, the study of polymorphism is of great importance. Given the flexible furan-2-ylmethyl group and the array of possible competing intermolecular interactions, it is highly likely that this compound could also display polymorphic behavior.

Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Contributions

For a hypothetical crystal structure of this compound, the Hirshfeld analysis would likely reveal the following, based on data from analogous compounds like 4-bromoanilinium nitrate (B79036) and (E)-4-bromo-N′-(4-methoxybenzylidene)benzohydrazide nih.govnih.gov:

H···H contacts would likely represent the largest percentage of the surface area, typical for organic molecules.

O···H/H···O contacts , corresponding to N-H···O and C-H···O hydrogen bonds, would appear as sharp, distinct spikes on the fingerprint plot, indicating their importance as specific, directional interactions. For example, in 4-bromoanilinium nitrate, these interactions account for a remarkable 51.4% of the Hirshfeld surface. nih.gov

Br···H/H···Br contacts would also be significant, quantifying the interactions between the bromine atom and nearby hydrogen atoms. In (E)-4-bromo-N′-(4-methoxybenzylidene)benzohydrazide, these contacts make up 14.2% of the surface. nih.gov

C···H/H···C contacts would encompass the C-H···π interactions and would be expected to make a substantial contribution.

Br···Br contacts , if present, would be identifiable as a specific feature on the fingerprint plot, confirming the role of halogen bonding. These interactions contributed 2.7% to the surface of 4-bromoanilinium nitrate. nih.gov

The following table presents a prospective breakdown of the percentage contributions of different intermolecular contacts for this compound, based on these related structures.

| Contact Type | Anticipated Contribution (%) | Key Structural Feature Represented |

| H···H | ~25-40 | General van der Waals forces |

| O···H/H···O | ~15-50 | N-H···O and C-H···O hydrogen bonds |

| Br···H/H···Br | ~10-20 | Halogen-hydrogen interactions |

| C···H/H···C | ~10-20 | C-H···π interactions |

| Br···Br | ~1-5 | Halogen bonding |

| Other (C···C, N···H, etc.) | <10 | Minor van der Waals and polar interactions |

Computational Chemistry and Theoretical Investigations of 4 Bromo N Furan 2 Ylmethyl Aniline

Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to the theoretical investigation of molecules like 4-bromo-N-(furan-2-ylmethyl)aniline. tci-thaijo.org These methods provide a robust framework for predicting a wide range of molecular properties by solving approximations of the Schrödinger equation. tci-thaijo.org DFT is favored for its balance of computational cost and accuracy, making it suitable for molecules of this size. nih.gov Common approaches involve using functionals like B3LYP or PBE0 and basis sets such as 6-31G(d,p) or def2-TZVP to model the electronic structure. nih.govmdpi.comacadpubl.eu

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a stable equilibrium geometry is found. researchgate.net The starting point for such an optimization can be an experimentally determined crystal structure, if available. researchgate.net

The molecule's structure is characterized by a "propeller-like" arrangement of the aromatic rings around the central nitrogen atom. researchgate.net The conformational landscape is largely defined by the torsion or dihedral angles between the phenyl and furan (B31954) rings relative to the C-N-C plane. In related structures like 4-bromo-N-(4-bromophenyl)aniline, the dihedral angle between the benzene (B151609) rings is reported to be 47.32 (5)°. researchgate.netnih.gov Theoretical calculations for a similar furan-based imine show that the optimized geometry can be slightly more planar than the crystal structure, with small changes in key dihedral angles. researchgate.net The flexibility of the methylene (B1212753) bridge (—CH2—) connecting the furan and aniline (B41778) moieties allows for various conformations, and computational scans of the potential energy surface can identify the most energetically favorable rotamers.

The electronic properties of a molecule are key to understanding its reactivity. nih.gov Frontier Molecular Orbital (FMO) theory is a critical tool for this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acadpubl.eu The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy gap (ΔE) between the HOMO and LUMO is a crucial descriptor of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more easily polarizable and more reactive. nih.govacadpubl.eumalayajournal.org

For molecules containing furan and aniline moieties, the HOMO is typically characterized by π-electrons delocalized across the aromatic rings and the nitrogen atom, while the LUMO is also a π*-antibonding orbital spread across the rings. acadpubl.eumalayajournal.org In a related furan-imidazole compound, the HOMO and LUMO energies were calculated to be -5.2822 eV and -1.2715 eV, respectively, resulting in an energy gap of 4.0106 eV. acadpubl.eu

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution. malayajournal.org It maps the electrostatic potential onto the electron density surface, indicating regions prone to electrophilic and nucleophilic attack. acadpubl.eu Negative potential regions (typically colored red) are rich in electrons and susceptible to electrophilic attack, while positive regions (blue) are electron-deficient and attract nucleophiles. malayajournal.org For furan-containing molecules, the MEP often shows negative potential around the furan oxygen atom, highlighting it as a site for electrophilic interaction. nih.gov

Conceptual DFT provides further quantitative descriptors of reactivity, such as electronegativity, chemical hardness, and electrophilicity index. tci-thaijo.orgmdpi.com These values help to classify the molecule's reactivity profile. For example, a related bromo-furan compound was classified as a moderate electrophile based on its calculated electrophilicity index of 1.4134 eV. mdpi.com

| Property | Value (eV) - Compound A¹ | Value (eV) - Compound B² | Value (eV) - Compound C³ |

| E(HOMO) | -5.8915 | -5.2822 | -4.5031 (μ) |

| E(LUMO) | -1.9353 | -1.2715 | N/A |

| Energy Gap (ΔE) | 3.9562 | 4.0106 | N/A |

| Global Electrophilicity (ω) | N/A | N/A | 1.4134 |

| Global Nucleophilicity (N) | N/A | N/A | 0.8681 |

| ¹Data for 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione. | |||

| ²Data for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. acadpubl.eumalayajournal.org | |||

| ³Data for (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one. The value shown for E(HOMO) is the electronic chemical potential (μ). mdpi.com |

Quantum chemical calculations can reliably predict various spectroscopic parameters. The calculation of vibrational frequencies is a common application, aiding in the assignment of experimental Infrared (IR) and Raman spectra. nih.gov For a related compound, 2-bromo-4-methyl aniline, DFT calculations using the B3LYP method with the 6-311++G(d,p) basis set showed good agreement with experimental FTIR and FT-Raman spectra. nih.gov Calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method. nih.gov

Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is another valuable application. nih.gov While quantum mechanical methods can compute these shifts, modern machine learning approaches trained on large experimental datasets are also emerging as highly accurate predictors. nih.gov For this compound, theoretical calculations would predict distinct signals for the protons and carbons in the bromo-substituted aniline ring and the furan ring.

The prediction of electronic transitions, which correspond to UV-Vis absorption energies, can be achieved using Time-Dependent DFT (TD-DFT). researchgate.net These calculations can identify the nature of the electronic transitions, such as π→π* transitions within the aromatic systems, and predict the absorption maxima (λmax). researchgate.net For a furan-based molecular wire, TD-DFT calculations helped to characterize the electronic transitions observed in its UV-Vis spectrum. researchgate.net

| Vibrational Mode | Experimental Frequency (cm⁻¹)¹ | Calculated Frequency (cm⁻¹)¹ | Assignment |

| N-H Stretch | 3475 | 3491 | Amine N-H symmetric stretch |

| C-H Stretch | 3058 | 3065 | Aromatic C-H stretch |

| C=C Stretch | 1618 | 1625 | Aromatic ring stretch |

| C-N Stretch | 1288 | 1295 | Aryl-amine C-N stretch |

| C-Br Stretch | 650 | 648 | C-Br stretch |

| ¹Representative data based on studies of 2-bromo-4-methyl aniline, demonstrating the typical agreement between experimental and scaled B3LYP/6-311++G(d,p) calculated values. nih.gov |

Mechanistic Studies and Reaction Kinetics Modeling

Beyond static properties, computational chemistry is instrumental in exploring the dynamics of chemical reactions. This involves mapping the potential energy surface to understand how reactants transform into products.

A plausible synthetic route for this compound is the reductive amination or condensation reaction between 4-bromoaniline (B143363) and furfural (B47365) (furan-2-carbaldehyde). Computational methods can elucidate the step-by-step mechanism of such a reaction. This involves identifying all relevant species along the reaction coordinate, including reactants, intermediates, products, and, crucially, the transition states (TS) that connect them. mdpi.com

A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction pathway. Locating these transient structures is a key goal of mechanistic studies. For example, in the study of the reaction of 4-methyl aniline with a hydroxyl radical, DFT calculations were used to locate four different transition states corresponding to the radical adding to different positions on the aniline ring. mdpi.com A similar approach for the synthesis of this compound would involve modeling the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of furfural, followed by dehydration to form an imine intermediate, and subsequent reduction to the final amine product.

Once the stationary points (reactants, TS, products) on the potential energy surface are located, their energies can be calculated with high accuracy using methods like CCSD(T) or M06-2X. mdpi.com The activation energy (Ea) for a reaction step is determined from the energy difference between the transition state and the reactants. mdpi.com This value is critical for understanding the reaction rate.

Thermodynamic parameters such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the reaction can also be computed. mdpi.com These calculations determine the feasibility and spontaneity of a reaction. For the reaction of 4-methyl aniline, the enthalpies, Gibbs free energies, and entropies were calculated for each reaction channel. mdpi.com Applying these methods to the formation of this compound would provide a complete energetic profile of its synthesis, allowing for a comparison of different potential pathways and prediction of reaction kinetics using theories like Transition State Theory (TST). mdpi.com

| Reaction Step | ΔE_activation (kJ/mol) | ΔE_reaction (kJ/mol) |

| Reactants → TS1 | 45.2 | N/A |

| TS1 → Intermediate 1 | N/A | -25.8 |

| Intermediate 1 → TS2 | 89.1 | N/A |

| TS2 → Products | N/A | -110.5 |

| This table presents hypothetical data for a multi-step reaction based on the types of values derived in computational mechanistic studies, such as the reaction of 4-methyl aniline with OH radicals. mdpi.com It illustrates how activation and reaction energies are reported for different steps. |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations can provide significant insights into its conformational flexibility and the influence of solvent environments on its structure and dynamics.

Conformational Flexibility:

In analogous systems, such as brominated diphenylamines, a "propeller blade" disposition of the aromatic rings around the bridging nitrogen atom has been observed. researchgate.net The dihedral angles between the rings are a critical parameter in defining these conformations. researchgate.net For this compound, MD simulations can map the potential energy surface associated with the rotation around the key dihedral angles, identifying low-energy, stable conformations and the energy barriers between them.

Solvent Effects:

The surrounding solvent can have a profound impact on the conformational preferences and behavior of a solute molecule. MD simulations explicitly model the solvent molecules, allowing for a detailed analysis of solute-solvent interactions. For this compound, simulations in different solvents (e.g., polar protic, polar aprotic, and nonpolar) can reveal:

Preferential Solvation: Which parts of the molecule are preferentially solvated and the nature of these interactions (e.g., hydrogen bonding to the amine or furan oxygen, or nonpolar interactions with the aromatic rings).

Conformational Shifts: How the equilibrium between different conformers is shifted in various solvents. For instance, a polar solvent might stabilize a more extended conformation, while a nonpolar solvent might favor a more compact, folded structure.

Dynamic Properties: The influence of the solvent on the vibrational and rotational motions of the molecule. Studies on similar anilines have shown that solvent shifts in spectroscopic measurements can be correlated with the steric and hydrogen bonding properties of the molecule. researchgate.net

A study on a related sulfonamide, 4-bromo-N-(thiazol-2-yl)benzenesulfonamide, utilized MD simulations to understand its interaction with human serum albumin in an aqueous environment. elsevierpure.com These simulations demonstrated the formation of a stable complex and highlighted conformational changes in the protein upon binding. elsevierpure.com Similar MD studies on this compound could elucidate its behavior in biological environments.

The following table illustrates the type of data that can be obtained from MD simulations to characterize the conformational flexibility of this compound in different solvents.

| Dihedral Angle (τ) | Solvent | Average Value (degrees) | Standard Deviation (degrees) |

| C(aryl)-N-C(methylene)-C(furan) | Water | 120.5 | 15.2 |

| C(aryl)-N-C(methylene)-C(furan) | Chloroform | 95.8 | 25.6 |

| N-C(methylene)-C(furan)-O | Water | -175.3 | 8.9 |

| N-C(methylene)-C(furan)-O | Chloroform | -160.1 | 12.4 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Intermolecular Interaction Analysis using Computational Methods

Types of Intermolecular Interactions:

Several types of intermolecular interactions can be anticipated for this molecule:

Hydrogen Bonding: The secondary amine (N-H) group can act as a hydrogen bond donor, while the nitrogen and the furan oxygen can act as acceptors.

Halogen Bonding: The bromine atom can participate in halogen bonds, acting as an electrophilic region (the σ-hole) that interacts with nucleophiles.

π-Stacking: The bromoaniline and furan rings can engage in π-π stacking interactions. The presence of the furan ring is known to enhance binding affinity through such interactions. evitachem.com

C-H···π Interactions: Hydrogen atoms on the methylene bridge or the aromatic rings can interact with the π-systems of adjacent molecules.

Computational Approaches to Analyzing Intermolecular Interactions:

Density Functional Theory (DFT): DFT calculations are widely used to optimize the geometry of molecular dimers or clusters and to calculate the interaction energies. The analysis of the resulting structures can reveal the preferred modes of interaction. For instance, DFT studies on related bromo-compounds have identified and characterized short intermolecular Br···Br contacts. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to identify bond critical points (BCPs) and characterize the nature of chemical bonds, including weak intermolecular interactions.

Non-Covalent Interaction (NCI) Index: The NCI index is a powerful tool for visualizing weak interactions in 3D space. It plots the reduced density gradient versus the electron density, with different colors representing different types of interactions (e.g., blue for strong attractive, green for weak van der Waals, and red for repulsive).

Hirshfeld Surface Analysis: This technique provides a graphical representation of the intermolecular contacts in a crystal. The surface is colored according to properties like d_norm (which highlights contacts shorter than van der Waals radii), shape index, and curvedness, providing a detailed fingerprint of the intermolecular interactions. mdpi.com

Molecular Electrostatic Potential (MESP): The MESP map illustrates the charge distribution on the molecular surface. Electrophilic regions (positive potential, often blue) and nucleophilic regions (negative potential, often red) can be identified, predicting the sites for electrostatic interactions. For anilines, the regions around the nitrogen and bromine atoms are of particular interest. tci-thaijo.org

The following table summarizes the types of intermolecular contacts that could be identified and quantified using these computational methods.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Energy (kcal/mol) |

| Hydrogen Bond | N-H | N | 2.9 - 3.2 | 3 - 7 |

| Hydrogen Bond | N-H | O (furan) | 2.8 - 3.1 | 4 - 8 |

| Halogen Bond | C-Br | O/N/π-system | 3.0 - 3.5 | 1 - 5 |

| π-π Stacking | Bromoaniline ring | Furan ring | 3.3 - 3.8 | 2 - 5 |

| C-H···π | C-H | Aromatic ring | 3.2 - 3.7 | 1 - 3 |

Note: The data in this table is based on typical values for such interactions and is for illustrative purposes.

Advanced Applications in Organic Synthesis and Functional Material Development

Design and Synthesis of Complex Heterocyclic Systems

The structural features of 4-bromo-N-(furan-2-ylmethyl)aniline make it an ideal precursor for the construction of various heterocyclic frameworks, which are of significant interest in medicinal chemistry and materials science.

As a Building Block for Polycyclic Aromatic Nitrogen Heterocycles (e.g., quinolines, indoles)

The aniline (B41778) moiety of this compound provides a reactive platform for the synthesis of important nitrogen-containing heterocycles like quinolines and indoles.

Quinolines: Quinolines are a class of heterocyclic compounds with a wide range of biological activities. The synthesis of quinoline (B57606) derivatives can be achieved through various methods, including the Pfitzinger reaction, which involves the reaction of an isatin (B1672199) with a carbonyl compound. nih.gov For instance, 2-(4-bromophenyl)quinoline-4-carboxylic acid has been prepared by reacting isatin with 4-bromoacetophenone. nih.gov While this specific example doesn't directly use this compound, the underlying principle of using a substituted aniline to construct the quinoline core is applicable. Palladium-catalyzed carbonylation reactions also offer a route to quinolin-4-ones from 2-iodoanilines and terminal acetylenes. mdpi.com Furthermore, electrophilic cyclization of N-(2-alkynyl)anilines provides a mild and efficient method for synthesizing substituted quinolines, including those containing halogen atoms. researchgate.net

Indoles: Indole (B1671886) scaffolds are prevalent in many natural products and pharmaceuticals. The Fischer indole synthesis is a classic method for indole formation. More contemporary methods, such as palladium-catalyzed intramolecular cyclization of 2-bromoaniline (B46623) derivatives, have also been developed. nih.gov For example, a multi-step synthesis starting from 4-bromoaniline (B143363) has been used to produce (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole derivatives. iajps.com This highlights the utility of brominated anilines as precursors for complex indole structures. The Batcho-Leimgruber indole synthesis is another viable route for preparing 4-bromoindole. researchgate.net

Precursor for Furan-Fused and Aniline-Bridged Scaffolds

The furan (B31954) ring in this compound is a key feature that allows for the construction of furan-fused heterocyclic systems. Furan derivatives are known to exhibit a broad spectrum of biological activities. ijabbr.com The synthesis of 4-anilinofuro[2,3-b]quinolines has been reported, demonstrating the fusion of a furan ring with a quinoline system, although the starting materials for this specific synthesis were not detailed. nih.gov The furan moiety can also act as a precursor for other functionalities through various chemical transformations. ijabbr.com

Aniline-bridged scaffolds can be synthesized using the versatile reactivity of the aniline nitrogen. The amino group can participate in condensation reactions and coupling reactions to link different molecular fragments.

Synthesis of Thiazoline and Related Sulfur-Containing Derivatives

The amino group of the aniline portion of this compound can be utilized in the synthesis of sulfur-containing heterocycles such as thiazolines. Thiazole (B1198619) derivatives are known to possess a range of pharmacological activities. nih.gov For instance, 4-(4-bromophenyl)thiazol-2-amine derivatives have been synthesized by reacting p-bromoacetophenone with thiourea. nih.gov This starting material, while not identical, shares the key bromo-substituted aromatic amine feature. The resulting thiazole can then be further modified, for example, by forming Schiff bases which have shown significant antibacterial activity. researchgate.net The synthesis of 4-[(5-aryl-2-furyl)carbonothioyl]morpholines from 5-arylfuran-2-carbaldehydes via the Willgerodt-Kindler reaction further illustrates the generation of sulfur-containing compounds from furan precursors. pensoft.net

Development of Novel Coordination Compounds and Metal Complexes

The nitrogen and oxygen atoms present in this compound make it an excellent candidate for use as a ligand in the formation of coordination compounds and metal complexes.

Ligand Design for Transition Metal Complexes

Schiff base ligands derived from the condensation of an amine with an aldehyde or ketone are widely used in coordination chemistry. This compound can be readily converted into a Schiff base ligand. For example, the condensation of 4-bromo-2-methylaniline (B145978) with furfural (B47365) yields N-(4-bromo-2-methylphenyl)-1-(furan-2-yl)methanimine, which can then be used to form complexes with various transition metals like VO(II), Cr(III), Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). chemmethod.com Similarly, Schiff base ligands derived from bromoanilines and other aldehydes have been used to synthesize copper and zinc complexes. nih.gov These complexes often exhibit interesting electronic and magnetic properties, as well as potential catalytic and biological activities.

Applications in Material Science

The unique molecular architecture of this compound, which combines a halogenated aniline with a furan moiety via an N-alkylation, positions it as a compound of interest in the field of material science. While direct and extensive research on this specific molecule is emerging, its structural components suggest potential applications as a precursor for optoelectronic materials and as a monomer for advanced polymeric materials.

Precursors for Optoelectronic Materials and Chromophores

The development of novel organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and non-linear optical (NLO) devices, relies on molecules with specific electronic and photophysical properties. The structure of this compound contains key features that are relevant for the design of such materials.

The furan ring is a five-membered aromatic heterocycle that can influence the electronic properties of a molecule. Research into furan-containing organic semiconductors has shown that the substitution of thiophene (B33073) with furan can impact molecular planarity and optoelectronic properties. github.io The lower electronegativity of the oxygen atom in furan compared to the sulfur in thiophene can lead to desirable optical properties. github.io Furthermore, the furan moiety can be a building block in the synthesis of more complex, polysubstituted anilines, which are precursors to various functional dyes and chromophores. nih.gov

The bromoaniline portion of the molecule is also significant. Halogenated anilines are common building blocks in the synthesis of materials with NLO properties. For instance, derivatives of bromoaniline, such as 4-bromo-4'-methyl benzylidene aniline (BMBA) and 4-bromo-4’chloro benzylidene aniline (BCBA), have been synthesized and investigated for their third-order NLO properties. nih.gov These studies indicate that the presence of the bromoaniline structure can contribute to the development of materials for optical applications. The combination of the furan and bromoaniline moieties in one molecule suggests that this compound could serve as a precursor for novel chromophores with tailored electronic and optical characteristics.

Table 1: Non-linear Optical (NLO) Properties of Related Bromoaniline Derivatives

| Compound | Synthesis Method | Key Findings | Potential Application | Reference |

| 4-bromo-4'-methyl benzylidene aniline (BMBA) | Solvent evaporation | Exhibits blue fluorescence emission. | Organic nonlinear optical material. | nih.gov |

| 4-bromo-4’chloro benzylidene aniline (BCBA) | Solvent evaporation | Characterized for third-order NLO properties. | Third-order nonlinear optical material. | nih.gov |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives | Suzuki cross-coupling | Synthesis and investigation of non-linear optical properties. | Materials with NLO properties. | nih.gov |

Intermediates for Advanced Polymeric Materials (e.g., polyanilines)

Polyaniline (PANI) is a well-known conducting polymer with a wide range of applications due to its electrical conductivity, environmental stability, and ease of synthesis. researchgate.net The properties of PANI can be tuned by creating derivatives, either by substituting the benzene (B151609) ring or the nitrogen atom of the aniline monomer. researchgate.netniscpr.res.in this compound is an example of an N-substituted bromoaniline and, as such, could be a valuable monomer for the synthesis of new functional polyanilines.

Research on N-substituted PANI derivatives has shown that the substituent on the nitrogen atom can significantly influence the properties of the resulting polymer. For example, N-substitution can affect the interchain coupling and induce disorder in the polymer chains, which in turn impacts the material's conductivity. niscpr.res.in In some cases, N-substituted PANI derivatives have demonstrated enhanced properties, such as increased antibacterial activity compared to unsubstituted PANI. researchgate.net

Furthermore, the copolymerization of aniline with other monomers is a common strategy to create materials with tailored properties. Studies on the copolymerization of aniline with 4-bromoaniline have resulted in the formation of poly(aniline-co-4-bromoaniline) nanocomposites. researchgate.net Additionally, the copolymerization of furan and aniline has been explored to create conducting polymers, with the electrical conductivity of the resulting copolymer being dependent on the furan-to-aniline ratio. nih.gov Although polyfuran itself has low conductivity, its copolymerization with aniline can yield materials with significantly higher conductivity. nih.gov

Given these precedents, the polymerization of this compound, either as a homopolymer or as a comonomer with aniline or other monomers, presents an intriguing possibility for the creation of novel polymeric materials. The presence of the furan-2-ylmethyl group on the nitrogen atom and the bromine atom on the aromatic ring could lead to polymers with unique solubility, processability, and functional properties, making them suitable for applications in sensors, coatings, and other advanced technologies.

Table 2: Effects of Substitution on Polyaniline (PANI) Properties

| Monomer/Comonomer | Polymer Type | Effect of Substitution | Reference |

| N-substituted anilines | PANI derivatives | Affects interchain spacing and disorder; can suppress interchain coupling. | niscpr.res.in |

| N-substituted anilines | PANI derivatives | Can increase antibacterial properties against certain bacteria. | researchgate.net |

| Aniline and 4-bromoaniline | Copolymer | Forms poly(aniline-co-4-bromoaniline) nanocomposites. | researchgate.net |

| Furan and aniline | Copolymer | Conductivity of the copolymer increases with higher aniline content. | nih.gov |

Future Research Directions and Unexplored Avenues

Development of Greener Synthetic Pathways and Sustainable Catalysis

The synthesis of 4-bromo-N-(furan-2-ylmethyl)aniline and its precursors typically relies on conventional methods that can be improved by adopting green chemistry principles. Future research should prioritize the development of more sustainable and efficient synthetic routes. Biomass, as a renewable carbon source, is a viable alternative to fossil fuels for producing building blocks like furan (B31954) derivatives. frontiersin.org

Key areas for development include:

Sustainable Precursor Synthesis : The synthesis of 4-bromoaniline (B143363), a key starting material, can be achieved through greener methods. ketonepharma.com For instance, one approach involves the amination of bromobenzene (B47551) using hydrazine (B178648) hydrate (B1144303) with an iron oxide catalyst, which can produce a 100% yield. chemicalbook.com Another method is the bromination of aniline (B41778), where controlling the reaction to ensure para-position substitution is crucial. ketonepharma.com

Eco-Friendly Catalysts : Research into novel catalytic systems can reduce environmental impact. For furan derivatives, this includes using zeolites, which are structured crystalline aluminosilicates with high thermal and chemical stability. nih.gov Non-noble metal catalysts, such as those based on iron, cobalt, nickel, or copper, offer a cost-effective alternative to precious metals like palladium for coupling and hydrogenation reactions. nih.gov

Innovative Reaction Media and Conditions : The use of ionic liquids as both solvents and catalysts for the conversion of biomass-derived compounds is a promising avenue. frontiersin.orgnih.gov Furthermore, developing catalytic Wittig reactions under mild conditions, using catalytic amounts of phosphine (B1218219) oxide and triethylamine, represents an environmentally friendly method for synthesizing functionalized furans. organic-chemistry.org Continuous flow reactors could also be employed to enhance the efficiency and scalability of production. evitachem.com

| Catalyst/Method | Potential Application | Green Chemistry Principle | Reference |